![molecular formula C17H19BrO2Si B13147639 [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate: is an organic compound that features a bromine atom attached to a phenyl ring, which is further bonded to a dimethylsilyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate typically involves the following steps:
Electrophilic Aromatic Substitution:
Formation of Dimethylsilyl Group: The dimethylsilyl group can be introduced via a hydrosilylation reaction, where a hydrosilane reacts with the phenyl ring in the presence of a platinum catalyst.
Esterification: The final step involves the esterification of the resulting compound with acetic acid or acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of phenyl derivatives without the bromine atom.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: It can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate exerts its effects involves interactions with specific molecular targets. The bromine atom and the silyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The acetate ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
[4-bromophenyl]methyl acetate: Similar structure but lacks the dimethylsilyl group.
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate: Similar structure but with a chlorine atom instead of bromine.
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl ether: Similar structure but with an ether group instead of an acetate ester.
Uniqueness: The presence of the dimethylsilyl group in [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. The combination of the bromine atom and the silyl group allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C17H19BrO2Si |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate |
InChI |
InChI=1S/C17H19BrO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3 |
InChI Key |
APCRWPNIHKIMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


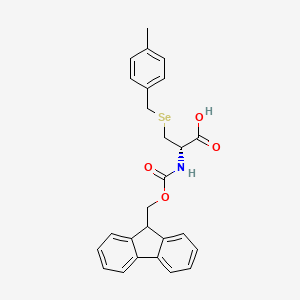


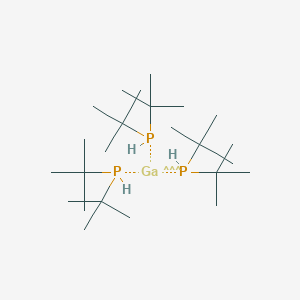


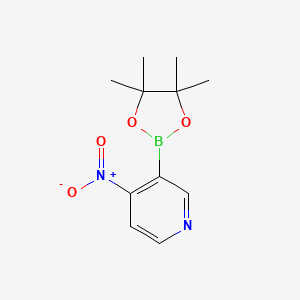
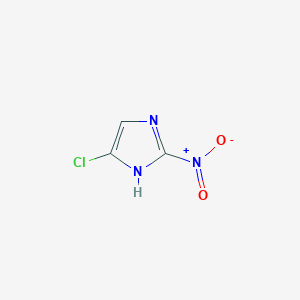
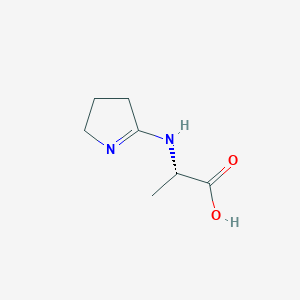
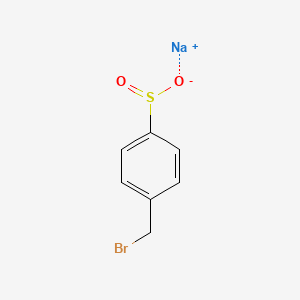
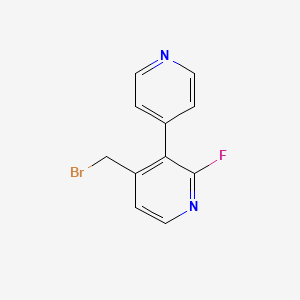
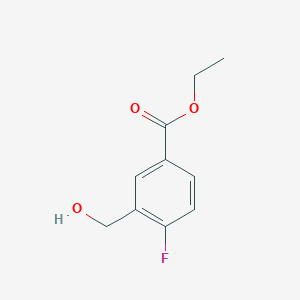
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

